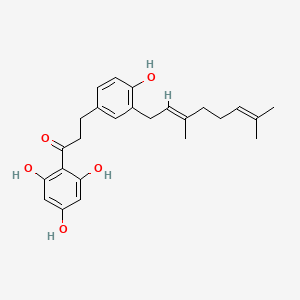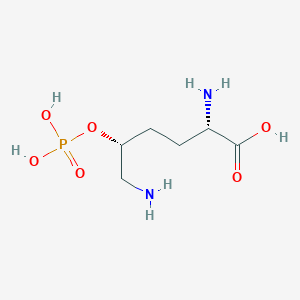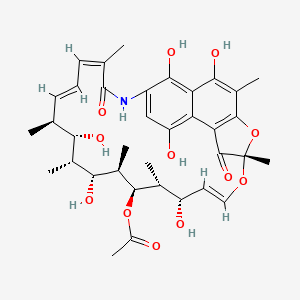
27-O-Demethylrifamycin SV
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
27-O-demethylrifamycin SV is a member of the class of rifamycins that is rifamycin SV lacking the O-methyl group at position 27. It has a role as a bacterial metabolite. It is an acetate ester, a cyclic ketal, a lactam, a macrocycle, a polyphenol and a member of rifamycins. It is a conjugate acid of a 27-O-demethylrifamycin SV(1-).
Aplicaciones Científicas De Investigación
Biosynthesis and Antibacterial Properties
27-O-Demethylrifamycin SV (DMRSV) plays a crucial role in the biosynthesis of rifamycin B, a prominent antitubercular drug. Research indicates that DMRSV acts as a direct precursor to rifamycin SV, hinting at a linear biosynthetic pathway for rifamycin B where acetylation of specific hydroxyl groups precedes the methylation reactions. This process has been extensively studied in Amycolatopsis mediterranei S699, where gene inactivation experiments have elucidated the metabolic pathways involved in rifamycin biosynthesis (Xu, Mahmud & Floss, 2003). Additionally, the enzyme Rif-Orf20, a homologue of the Mycobacterium tuberculosis PapA5 protein, has been identified as an acetyltransferase crucial for attaching side-chain moieties in the final stages of rifamycin B biosynthesis (Xiong, Wu & Mahmud, 2005).
Genomic Insights and Derivative Production
The genome of Amycolatopsis mediterranei has been sequenced, providing insights into the production of rifamycin derivatives, including 27-O-demethylrifamycin SV. These derivatives are noted for their effectiveness against Gram-negative bacteria, offering a platform for developing novel antibiotics and understanding microbial resistance mechanisms (Singh et al., 2014). The biochemical study of enzymes involved in rifamycin degradation, such as the Rox proteins, has further unraveled self-resistance mechanisms in rifamycin producers and highlighted the biosynthetic pathways of potential antitumor compounds like saliniketal A (Zheng et al., 2020).
Pharmaceutical Potential and Clinical Applications
The pharmacological potential of 27-O-demethylrifamycin SV derivatives is under exploration. For instance, rifaximin, a derivative designed for low gastrointestinal absorption while retaining antibacterial activity, has been investigated for its broad-spectrum antibacterial action and clinical applications in various gastrointestinal diseases (Scarpignato & Pelosini, 2005). The non-absorbed nature of these derivatives, coupled with targeted delivery technologies, promises effective treatment for traveler's diarrhea and potentially other gastrointestinal disorders, aligning with the growing need for novel antibiotics due to emerging antibiotic resistance (Dupont et al., 2014).
Propiedades
Nombre del producto |
27-O-Demethylrifamycin SV |
|---|---|
Fórmula molecular |
C36H45NO12 |
Peso molecular |
683.7 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-2,11,15,17,27,29-hexahydroxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C36H45NO12/c1-15-10-9-11-16(2)35(46)37-22-14-24(40)25-26(31(22)44)30(43)20(6)33-27(25)34(45)36(8,49-33)47-13-12-23(39)17(3)32(48-21(7)38)19(5)29(42)18(4)28(15)41/h9-15,17-19,23,28-29,32,39-44H,1-8H3,(H,37,46)/b10-9+,13-12+,16-11-/t15-,17+,18+,19+,23-,28-,29+,32+,36-/m0/s1 |
Clave InChI |
OBIXNJCNRZELPA-FFICIXETSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)O)C)C)O)O)/C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)O)C)C)O)O)C |
Sinónimos |
27-O-demethylrifamycin SV DMRSV cpd |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



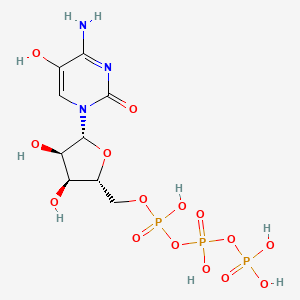
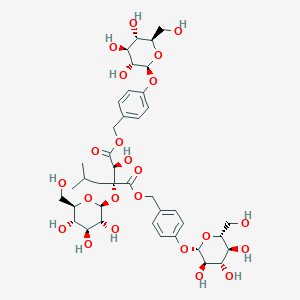
![4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol](/img/structure/B1263286.png)
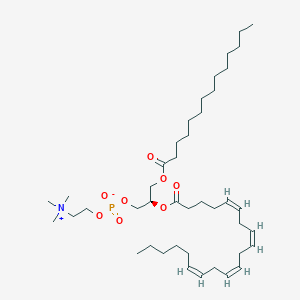
![(5R)-5-tert-butyl-1-[(3S)-3-phenyl-3-(phenylthio)propyl]-2-azepanone](/img/structure/B1263291.png)
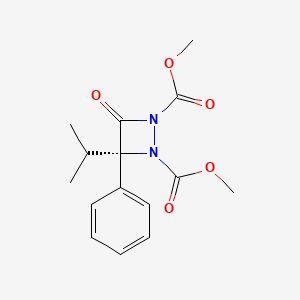

![4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1263294.png)
![[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [hydroxy-[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phosphoryl] hydrogen phosphate](/img/structure/B1263295.png)
